5-Ethoxy-6-methylpyridin-2-amine

Description

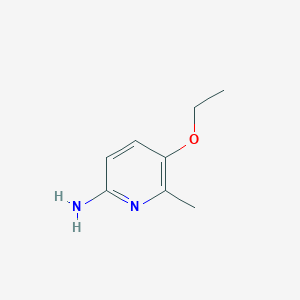

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATUATIMONERQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512121 | |

| Record name | 5-Ethoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73101-79-8 | |

| Record name | 5-Ethoxy-6-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethoxy-6-methylpyridin-2-amine physical properties

An In-depth Technical Guide to the Physical Properties of 5-Ethoxy-6-methylpyridin-2-amine

Introduction

This compound is a substituted aminopyridine derivative. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their prevalence as scaffolds in biologically active molecules. A thorough understanding of the fundamental physical and chemical properties of such an intermediate is a prerequisite for its effective use in synthesis, process development, and drug design. The seemingly simple parameters—melting point, solubility, and spectroscopic signatures—govern everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a comprehensive overview of the core physical properties of this compound (CAS Number: 73101-79-8). We will delve into its physicochemical characteristics and spectroscopic profile, offering not just data, but the underlying scientific context and field-proven methodologies for their validation. The information is curated for researchers, medicinal chemists, and process scientists who require a robust and reliable data set for this compound.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties. The arrangement of functional groups—an ethoxy group, a methyl group, and a primary amine on a pyridine core—dictates the entirety of its physical behavior.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining molecular weight. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₁₂N₂O). The predicted collision cross-section (CCS) values provide information about the ion's three-dimensional shape in the gas phase, a parameter gaining importance in advanced analytical chemistry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 153.10224 | 131.1 |

| [M+Na]⁺ | 175.08418 | 140.0 |

| [M]⁺ | 152.09441 | 131.7 |

| Table data sourced from PubChemLite. | ||

| [1] | ||

| Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) |

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

-

Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms are readily protonated. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).

-

Data Analysis: The primary peak observed should correspond to the [M+H]⁺ ion at m/z 153.1022. The high-resolution mass should be within 5 ppm of the theoretical value for C₈H₁₃N₂O⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. As a primary aromatic amine, this compound will exhibit several characteristic vibrational bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3400-3250 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands) [2] |

| 2980-2850 | Alkyl (C-H) | Stretch (from methyl and ethoxy groups) | Medium-Strong |

| 1650-1580 | Primary Amine (N-H) | Bend (Scissoring) | Medium-Strong [2] |

| ~1600 | Aromatic Ring (C=C/C=N) | Stretch | Medium-Strong |

| 1335-1250 | Aromatic Amine (C-N) | Stretch | Strong [2] |

| 1250-1020 | Ether (Ar-O-C) | Asymmetric Stretch | Strong |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is standard. ATR is preferred for solid samples as it requires minimal to no sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them with the predicted values to confirm the presence of the primary amine, ether, and aromatic functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of every proton and carbon atom.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 1H | H-3 (Aromatic) | Aromatic proton ortho to the ethoxy group. |

| ~6.2-6.4 | d | 1H | H-4 (Aromatic) | Aromatic proton meta to the ethoxy group. |

| ~4.5-5.0 | br s | 2H | -NH₂ | Amine protons; often broad and may exchange with D₂O. |

| ~4.0-4.2 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |

| ~2.3-2.5 | s | 3H | Ar-CH₃ | Methyl protons on the pyridine ring; singlet as there are no adjacent protons. |

| ~1.3-1.5 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-2, C-6 |

| ~150-155 | C-5 |

| ~135-140 | C-3 |

| ~105-110 | C-4 |

| ~60-65 | -OCH₂CH₃ |

| ~20-25 | Ar-CH₃ |

| ~14-16 | -OCH₂CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm). [3]2. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution. [3]3. ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure accurate integration. [3]4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Reference the spectra to TMS. Integrate the ¹H signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the molecular structure.

Conclusion

The physical properties of this compound define its chemical personality and provide the essential parameters for its application in research and development. This guide has consolidated both experimental and predicted data to offer a holistic view of the compound. The melting point and spectroscopic data serve as reliable benchmarks for identity and purity, while the predicted pKa and other physicochemical values are critical for anticipating its behavior in both chemical and biological systems. The provided protocols represent robust, standard methodologies that form the basis of modern chemical characterization, ensuring that scientists can confidently validate and utilize this compound in their work.

References

- CookeChem. (n.d.). This compound, 95%, 73101-79-8.

- ChemicalBook. (n.d.). This compound | 73101-79-8.

- BIOFOUNT. (n.d.). 73101-79-8|this compound.

- PubChemLite. (n.d.). This compound (C8H12N2O).

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- PubChem. (n.d.). 2-Amino-5-methylpyridine.

- BenchChem. (2025). Spectroscopic Properties of 6-Methylpyridin-2(5H)-imine: A Technical Guide.

- PubChem. (n.d.). 6-((((3s, 5r)-5-(((6-Amino-4-Methylpyridin-2-Yl)methoxy)methyl)pyrrolidin-3-Yl)oxy)methyl)-4-Methylpyridin-2-Amine.

- PubChem. (n.d.). 4-[(5-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)oxolan-3-ol.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

Sources

An In-Depth Technical Guide to the Chemical Structure and Bonding of 5-Ethoxy-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 5-Ethoxy-6-methylpyridin-2-amine, a substituted aminopyridine of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic data from closely related analogs to elucidate its structural and electronic properties. A plausible synthetic route is proposed, and a detailed predictive analysis of its 1H NMR, 13C NMR, IR, and mass spectra is presented. This guide is intended to serve as a foundational resource for researchers working with this and similar heterocyclic compounds, offering insights into the interplay of substituent effects on the pyridine scaffold and providing a framework for its synthesis and characterization.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] Its prevalence in drug discovery is attributed to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination, making it a versatile pharmacophore. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group and a methyl group on the pyridine ring, modulates its electronic and steric properties, which in turn can influence its biological activity and pharmacokinetic profile. Understanding the detailed chemical structure and bonding of this molecule is therefore crucial for its rational application in drug design and development.

Molecular Structure and Bonding

The chemical structure of this compound is characterized by a central pyridine ring substituted with an amine group at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 6-position.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Electronic Effects of Substituents

The electronic properties of the pyridine ring are significantly influenced by the attached functional groups.

-

Amino Group (-NH₂): The amine group at the 2-position is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. However, it also possesses an inductive electron-withdrawing effect due to the electronegativity of nitrogen.

-

Ethoxy Group (-OCH₂CH₃): The ethoxy group at the 5-position is also a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This further enriches the electron density of the pyridine ring.

-

Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group through hyperconjugation and induction.

The cumulative effect of these electron-donating groups makes the pyridine ring of this compound significantly more electron-rich than unsubstituted pyridine. This increased electron density has profound implications for its reactivity, particularly towards electrophilic aromatic substitution.

Tautomerism

It is important to consider the potential for tautomerism in 2-aminopyridines. The amino form (pyridin-2-amine) can exist in equilibrium with its imine tautomer (pyridin-2(1H)-imine). For most 2-aminopyridines under standard conditions, the aromatic amino form is overwhelmingly favored due to the stability conferred by the aromaticity of the pyridine ring.

Diagram: Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 2-aminopyridines.

Proposed Synthesis

Proposed Synthetic Pathway

A feasible synthetic route could start from a commercially available or readily synthesized substituted pyridine N-oxide. The N-oxide functionality activates the pyridine ring for nucleophilic attack at the 2- and 6-positions.

Diagram: Proposed Synthetic Workflow

Sources

Spectroscopic Data for 5-Ethoxy-6-methylpyridin-2-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Ethoxy-6-methylpyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this guide synthesizes data from closely related structural analogs to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. This approach, grounded in established spectroscopic principles, offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with an amino group at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 6-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, providing insights into the structural features of the molecule.

The molecular structure of this compound is as follows:

Chemical Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol CAS Number: 180169-96-6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of similar substituted pyridines, the following ¹H and ¹³C NMR data are predicted for this compound.[1][2][3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.4 | d | 8.0 - 8.5 |

| H-4 | 7.2 - 7.4 | d | 8.0 - 8.5 |

| -OCH₂CH₃ | 3.9 - 4.1 | q | 7.0 |

| -CH₃ | 2.3 - 2.5 | s | - |

| -NH₂ | 4.5 - 5.5 | br s | - |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 7.0 |

Causality of Experimental Choices in NMR: The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is critical to avoid overwhelming the analyte signals. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4] The selection of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the coupling patterns of the aromatic protons.[5]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 160 |

| C-6 | 155 - 157 |

| C-5 | 148 - 150 |

| C-4 | 120 - 122 |

| C-3 | 105 - 107 |

| -OCH₂CH₃ | 63 - 65 |

| -CH₃ | 22 - 24 |

| -OCH₂CH₃ | 14 - 16 |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is provided below.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O bonds.[6][7]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N Stretch (pyridine ring) | 1580 - 1620 | Strong |

| N-H Bend (scissoring) | 1600 - 1650 | Medium |

| C-O Stretch (aryl-alkyl ether) | 1230 - 1270 (asymmetric) | Strong |

| 1020 - 1060 (symmetric) | Strong |

Causality of Experimental Choices in IR: For solid samples, the KBr pellet method is often employed to obtain a high-quality spectrum.[6][8] The sample must be thoroughly dried and finely ground with anhydrous KBr to minimize scattering of the infrared beam and to avoid interference from water absorption bands. Attenuated Total Reflectance (ATR) is an alternative technique that requires minimal sample preparation.[9]

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

-

Pellet Formation:

-

Apply pressure to the press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

-

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds, serve as a valuable resource for the identification and structural elucidation of this molecule. The experimental protocols and workflows outlined herein represent standard, field-proven methodologies for obtaining high-quality spectroscopic data for small organic molecules. It is the author's belief that this guide will be an indispensable tool for researchers and professionals working with this and similar pyridine derivatives.

References

- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. [Link]

- Kwit, M. (2015). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 33(1), 34-41.

- Misra, M. K., & Pandey, G. S. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 24(5), 184-185.

- LPD Lab Services Ltd. (n.d.). Sample preparation for FT-IR.

- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.

- Nir, E., Janzen, C., Imhof, P., & de Vries, M. S. (2004). Infrared depletion spectra of 2-aminopyridine.2-pyridone, a Watson-Crick mimic of adenine.uracil. The Journal of chemical physics, 121(17), 8340-8346. [Link]

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Arjunan, V., & Mohan, S. (2010).

- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.

- Al-Omary, F. A., El-Emam, A. A., & El-Gohary, A. R. (2014). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.

- Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (n.d.). Infrared spectrum of 2-aminopyridine and its metal complexes.

- Taillefer, M., & Xia, N. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. New Journal of Chemistry, 33(4), 749-751. [Link]

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Agilent. (2012, June 28). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging.

- Zhang, J., Liu, H., & Chen, Z. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Molecules, 19(12), 20464-20481. [Link]

- Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- NIST. (n.d.). Pyridine, 2-ethoxy-.

- Indian Institute of Technology Guwahati. (n.d.). Direct synthesis of 5- and 6- substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.

- PubChem. (n.d.). 5-ethoxy-2-methyl-1-pyridin-2-yl-2H-pyridine.

- Al-Zoubi, W., Al-Hamarsheh, M., & Al-Sbou, Y. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4945. [Link]

- R-NMR. (2024, December 23). Deliverable 4.1.

- PubChem. (n.d.). This compound.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695).

- PubChem. (n.d.). 2-Amino-5-methylpyridine.

- Clark, C. R., & Abiedalla, Y. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- Zeller, E. A., Arora, K. L., & Gurne, D. H. (1985). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of medicinal chemistry, 28(8), 1062-1066. [Link]

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1649-1652. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

Solubility of 5-Ethoxy-6-methylpyridin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Ethoxy-6-methylpyridin-2-amine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted aminopyridine derivative of interest in medicinal chemistry and drug development. We will explore the physicochemical properties of the compound, deduce its solubility profile across a range of common organic solvents based on first principles, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals and fine chemicals.

Introduction to this compound

This compound (CAS No. 73101-79-8) is a heterocyclic organic compound featuring a pyridine core substituted with an amine, an ethoxy, and a methyl group. Its structural complexity, incorporating both hydrogen bond donors (-NH₂) and acceptors (pyridine nitrogen, ether oxygen), as well as hydrophobic regions (ethyl and methyl groups), results in a nuanced solubility profile. Understanding this profile is paramount for designing effective crystallization processes, selecting appropriate solvents for chemical reactions, and developing stable formulations.[3]

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | [4][5] |

| Molecular Weight | 152.19 g/mol | [4] |

| Melting Point | 98-99 °C | [4] |

| Appearance | Yellow to brown solid | [4] |

| Predicted pKa | 4.31 ± 0.10 | [4] |

| Structure | (See Figure 1) |

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

The molecule's structure reveals several key features governing its solubility:

-

Polar Groups: The primary amine (-NH₂) and the pyridine ring nitrogen can participate in hydrogen bonding.[6][7] The ether linkage (-O-) adds polarity.

-

Hydrophobic Groups: The ethyl moiety of the ethoxy group and the methyl group are non-polar, contributing hydrophobic character that influences solubility in less polar solvents.[7]

-

Basicity: As a pyridine derivative, the compound is basic, with a predicted pKa of 4.31.[4] This suggests that its solubility will be significantly enhanced in acidic conditions where it can form a more polar protonated salt.[8]

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Amines are generally soluble in organic solvents such as alcohols, ethers, and benzene.[7] Based on the structure of this compound, we can predict its relative solubility in various classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the amine, ether, and pyridine functionalities of the solute.[6][7] |

| Polar Aprotic | DMSO, Acetonitrile | High to Moderate | These solvents are polar and can accept hydrogen bonds but cannot donate them. They will effectively solvate the molecule, though perhaps less effectively than protic solvents. DMSO is a particularly strong solvent for many APIs.[1] |

| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents have intermediate polarity. They can interact with the polar parts of the molecule but also accommodate the non-polar alkyl groups. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The dominant van der Waals forces in these solvents are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole) between the polar solute molecules.[6] |

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, experimental measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system to ensure accurate and reproducible results.

I. Materials and Equipment

-

This compound (solid, >95% purity)

-

Organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

II. Procedure

-

Preparation of Standard Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards via HPLC-UV to generate a standard curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment. Record the exact amount added.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is reached.[9]

-

-

Sampling:

-

Remove the vial from the shaker and let it stand for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the standard curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several interconnected factors dictate the solubility of this compound.

Caption: Interplay of Factors Governing Solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if processes like crystallization are being developed.

-

Solvent Polarity: As detailed in Table 1, a close match between the polarity of the solute and the solvent is the primary driver of high solubility.

-

Hydrogen Bonding: The ability of this compound to both donate and accept hydrogen bonds makes it particularly soluble in protic solvents like alcohols.[6][10]

-

pH (in Protic Solvents): In solvents capable of proton exchange (like alcohols or aqueous mixtures), the basicity of the amine will play a role. Adding a small amount of acid can protonate the amine, forming an ionic salt and dramatically increasing solubility.[8]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminopyridines can guide safe handling.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents.[12][14]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or solvent vapors.[12]

-

Hazard Profile: Substituted aminopyridines are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[12][15] Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14][15]

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[4]

Conclusion

This compound is a polar molecule with a predicted high solubility in polar protic solvents (e.g., methanol, ethanol) and moderate to high solubility in polar aprotic solvents (e.g., DMSO). Its solubility is expected to be low in non-polar solvents like hexane. These predictions, grounded in the principles of molecular polarity and hydrogen bonding, provide a strong starting point for solvent screening. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and robust methodology. A thorough understanding of this compound's solubility is a critical step toward its successful application in research and development.

References

- Physical Properties of Amines | CK-12 Foundation. (n.d.). CK-12 Foundation.

- Physical Properties of Amines. (n.d.). BYJU'S.

- Properties of amines. (2024, November 7). Chemistry LibreTexts.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (2025, August 7). ResearchGate.

- Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023, October 20). StudySmarter.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). International Journal of Pharmaceutical Sciences and Research.

- Predicting drug solubility in organic solvents mixtures. (2024, May 18). University of Padua.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- This compound (C8H12N2O). (n.d.). PubChemLite.

- SAFETY DATA SHEET AMINE 6. (n.d.). Greenbook.net.

- 2-Amino-6-methylpyridine. (n.d.). PubChem.

Sources

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. research.unipd.it [research.unipd.it]

- 4. This compound , 95% , 73101-79-8 - CookeChem [cookechem.com]

- 5. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. byjus.com [byjus.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.greenbook.net [assets.greenbook.net]

An Investigator's Guide to 5-Ethoxy-6-methylpyridin-2-amine: From In Silico Prediction to Preclinical Evaluation

Abstract: This technical guide provides a comprehensive framework for the preclinical investigation of 5-Ethoxy-6-methylpyridin-2-amine, a novel substituted aminopyridine with predicted biological activity. In the absence of published experimental data for this specific molecule, this document outlines a robust, hypothesis-driven workflow for its synthesis, computational target prediction, and subsequent in vitro and in vivo validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel small molecule therapeutics. We will detail the scientific rationale behind each proposed experimental step, from initial target identification through to animal model efficacy studies, providing a self-validating system for inquiry.

Introduction and Chemical Profile

Substituted pyridines are a cornerstone of medicinal chemistry, with the 2-aminopyridine scaffold being a particularly privileged structure in numerous approved drugs and clinical candidates.[1] This structural motif is often associated with kinase inhibitory activity, among other biological functions. This compound represents an unexplored molecule within this chemical space. Its unique substitution pattern—an ethoxy group at the 5-position and a methyl group at the 6-position—warrants a thorough investigation of its potential therapeutic applications.

Proposed Synthesis

As of this writing, a specific synthesis for this compound has not been reported in the literature. However, based on established methods for the synthesis of substituted 2-aminopyridines, a plausible multi-step synthetic route is proposed (Figure 1).[1][2][3] The general strategy involves the construction of a functionalized pyridine ring followed by the introduction of the amine group, a common approach in pyridine chemistry.[4]

A potential starting material is a suitably substituted pyridine N-oxide, which can undergo amination.[1][5] Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, could be employed to build the substituted pyridine core, followed by amination.[4][6][7] The choice of route would depend on the availability and reactivity of starting materials. For the purposes of this guide, we propose a hypothetical route starting from a commercially available di-substituted pyridine.

Protocol 1: Proposed Synthesis of this compound

-

Starting Material: 2-Chloro-5-ethoxy-6-methylpyridine (hypothetical).

-

Reaction: Palladium-catalyzed amination (Buchwald-Hartwig amination).

-

Reagents: Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent), palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).

-

Solvent: Anhydrous toluene or dioxane.

-

Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-120 °C.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

In Silico Prediction of Biological Activity

Given the novelty of this compound, computational methods are the logical first step to generate hypotheses about its biological targets.[2][6][8] These in silico approaches can significantly narrow the scope of initial wet-lab experiments, saving both time and resources.[4][8]

Rationale for Computational Screening

The 2-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. Therefore, it is highly probable that this compound will exhibit affinity for one or more protein kinases. Computational tools can predict these interactions with reasonable accuracy.[2]

Computational Workflow

A typical computational workflow for drug-target interaction prediction involves several steps, often employing machine learning and ensemble learning methods for improved accuracy.[2][6]

Caption: In silico workflow for target prediction.

Protocol 2: Computational Target Prediction

-

Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Similarity Search: Screen databases such as ChEMBL and PubChem to identify known bioactive molecules with high structural similarity to the query compound.

-

Target Prediction: Utilize machine learning-based prediction tools (e.g., SwissTargetPrediction, SuperPred) that correlate chemical structure with known drug-target interactions to generate a list of potential protein targets.

-

Molecular Docking: Perform molecular docking studies of this compound against the crystal structures of the top-ranked predicted targets (e.g., various protein kinases). This will provide insights into the putative binding mode and an estimation of the binding affinity.

-

Analysis and Prioritization: Analyze the docking scores and binding poses to prioritize a list of the most promising targets for experimental validation.

In Vitro Validation of Predicted Activity

The hypotheses generated from the in silico analysis must be tested experimentally. A tiered approach to in vitro validation is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

Kinase Panel Screening

Based on the high likelihood of kinase activity, an initial broad screening against a panel of human kinases is the most efficient way to identify potential targets.

Protocol 3: Broad Kinase Panel Screening

-

Assay Platform: Utilize a commercially available kinase screening service that offers a large panel of purified human kinases (e.g., Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's Kinase HotSpot™). These platforms often use competitive binding assays.[5]

-

Compound Concentration: Screen this compound at a single, high concentration (e.g., 10 µM) to identify any significant interactions.

-

Data Analysis: The results are typically reported as "percent of control" or "percent inhibition." A common threshold for identifying a "hit" is >80% inhibition at the screening concentration.

Table 1: Hypothetical Kinase Screening Results

| Kinase Target | Percent Inhibition at 10 µM |

| EGFR | 95% |

| VEGFR2 | 92% |

| SRC | 88% |

| ABL1 | 35% |

| CDK2 | 15% |

Dose-Response and IC₅₀ Determination

For the "hits" identified in the initial screen, the next step is to determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: IC₅₀ Determination

-

Assay Format: Use a suitable in vitro kinase assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™).[9] The choice of assay will depend on the specific kinase and available reagents.

-

Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Assay Conditions: Perform the kinase reaction in the presence of the varying concentrations of the compound. It is crucial to use an ATP concentration that is close to the Kₘ value for the specific kinase to obtain a more physiologically relevant IC₅₀.[10][11]

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays

To determine if the observed biochemical inhibition translates into a cellular effect, it is essential to perform cell-based assays using cancer cell lines that are known to be dependent on the identified target kinases.

Protocol 5: Cell Viability Assay

-

Cell Lines: Select cancer cell lines with known dependencies on the target kinases (e.g., A431 for EGFR, HUVEC for VEGFR2).

-

Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

-

Data Analysis: Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in preclinical animal models to assess efficacy, pharmacokinetics (PK), and toxicology.[3][12][13]

Pharmacokinetic Profiling

Before conducting efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol 6: Murine Pharmacokinetic Study

-

Animal Model: Use healthy BALB/c or CD-1 mice.

-

Dosing: Administer this compound via both intravenous (IV) and oral (PO) routes at a suitable dose (e.g., 5 mg/kg IV and 20 mg/kg PO).

-

Sample Collection: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Analysis: Analyze the plasma concentrations of the compound using LC-MS/MS.

-

Parameter Calculation: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability (%F).

Xenograft Efficacy Studies

The most direct way to assess the anti-cancer potential of the compound is to use a xenograft model where human cancer cells are implanted into immunocompromised mice.[3][12][14]

Caption: Workflow for a typical xenograft study.

Protocol 7: Cell Line-Derived Xenograft (CDX) Efficacy Study

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

-

Tumor Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 5 x 10⁶ A431 cells) into the flank of each mouse.

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Dosing Regimen: Administer this compound daily via oral gavage at one or more dose levels determined from PK and preliminary toxicity studies. The control group receives the vehicle alone.

-

Efficacy Readouts: Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is tumor growth inhibition (TGI).

-

Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue to assess the modulation of the target kinase and downstream signaling pathways (e.g., by Western blot or immunohistochemistry).

Data Interpretation and Future Directions

The culmination of these studies will provide a comprehensive preclinical data package for this compound.

-

Positive Outcome: If the compound demonstrates potent and selective in vitro activity that translates into significant in vivo tumor growth inhibition at a well-tolerated dose, this would provide strong validation for further development. The next steps would include lead optimization to improve potency and PK properties, as well as more extensive toxicology studies.

-

Negative or Ambiguous Outcome: If the compound shows poor potency, lack of cellular activity, unfavorable PK properties, or in vivo toxicity, these findings would necessitate a re-evaluation of the molecule. It may be necessary to synthesize and test analogs to improve its drug-like properties.

This structured, multi-faceted approach ensures that the biological activity of novel compounds like this compound is investigated with scientific rigor, providing a solid foundation for any potential drug development program.

References

- Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). Springer Protocols.

- In Vivo Models. (2025, December 15). Biocompare.

- ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2023, September 19). IEEE Xplore.

- Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. (2019, July 19). PubMed.

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).

- Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2019). PubMed.

- In vivo models in breast cancer research: progress, challenges and future directions. (n.d.). NIH.

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.

- Cancer Models. (n.d.). Charles River Laboratories.

- Machine Learning for Drug-Target Interaction Prediction. (2018, August 31). MDPI.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central.

- Kinase assays. (2020, September 1). BMG LABTECH.

- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Facile synthesis of aryl-substituted pyridines via Suzuki-Miyaura approach [open.metu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Ethoxy-6-methylpyridin-2-amine: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Ethoxy-6-methylpyridin-2-amine, a key heterocyclic building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It delves into the synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its emerging role in the synthesis of bioactive molecules, including kinase inhibitors. This guide aims to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its ability to form key hydrogen bonds, coupled with the tunable electronic properties of the pyridine ring, makes it an attractive starting point for the design of novel therapeutics. This compound (CAS No. 73101-79-8) is a particularly interesting derivative, offering a unique combination of steric and electronic features that can be strategically exploited in synthetic design. The presence of the ethoxy group at the 5-position and the methyl group at the 6-position introduces specific lipophilicity and steric bulk, which can influence molecular interactions and pharmacokinetic properties of the final compounds.[2] This guide will explore the synthetic utility of this valuable building block.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 73101-79-8 | [3] |

| Molecular Formula | C₈H₁₂N₂O | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | Off-white to light yellow crystalline solid | [4] |

| Predicted XlogP | 1.2 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a summary of available spectroscopic data.[6]

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electron-donating effects of the amino and ethoxy groups.[9]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the key functional groups present in the molecule.[10]

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3400-3250 (two bands) | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| N-H bend (primary amine) | 1650-1580 | Medium-Strong |

| C=C and C=N stretch (aromatic ring) | 1600-1450 | Medium-Strong |

| C-O stretch (aryl ether) | 1275-1200 | Strong |

| C-N stretch (aromatic amine) | 1335-1250 | Strong |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion [M]⁺: m/z = 152.10

-

Predicted [M+H]⁺: m/z = 153.10224[5]

Synthesis of this compound

The synthesis of substituted 2-aminopyridines can be challenging, often requiring multi-step sequences. While a specific, detailed protocol for this compound is not widely published in peer-reviewed literature, its synthesis can be approached through established methodologies for analogous compounds.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach would involve the formation of the C-O bond of the ethoxy group or the C-N bond of the amino group as a key step. The Chichibabin reaction, a classic method for the amination of pyridines, is often not suitable for highly substituted or functionalized pyridines due to harsh reaction conditions.[11] More contemporary and versatile methods include:

-

Nucleophilic Aromatic Substitution (SNA_r): This is a promising strategy, where a suitable leaving group on the pyridine ring is displaced by an amine or an ethoxide. The challenge lies in the regioselective introduction of the leaving group and the activation of the ring towards nucleophilic attack.[12]

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium or copper-catalyzed C-N and C-O bond-forming reactions have become powerful tools for the synthesis of substituted pyridines.[6]

-

Functionalization of Pyridine N-Oxides: The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitutions, providing a versatile entry point for the introduction of various substituents.[12]

Diagram: Synthetic Strategies for 2-Aminopyridines

Caption: A proposed two-step synthesis of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of the nucleophilic amino group and the electron-rich pyridine ring. The amino group can readily react with a variety of electrophiles, making it a versatile handle for further functionalization.

Reactions at the Amino Group

The exocyclic amino group is the primary site of reaction with many electrophiles.

-

Acylation: The amino group can be readily acylated with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common strategy to introduce diverse side chains.

-

Alkylation: While alkylation can occur at the amino group, competing alkylation at the ring nitrogen is also possible.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, although this can be challenging with electron-rich pyridines.

Electrophilic Aromatic Substitution

The pyridine ring, being electron-rich due to the amino and ethoxy substituents, can undergo electrophilic aromatic substitution, although the pyridine nitrogen can be protonated under strongly acidic conditions, deactivating the ring.

Application in the Synthesis of PIM Kinase Inhibitors

A significant area of application for aminopyridine building blocks is in the development of kinase inhibitors. The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation and survival, making them attractive targets for cancer therapy. [13][14]Several potent PIM kinase inhibitors feature a substituted aminopyridine scaffold. [15] While no published studies explicitly detail the use of this compound in the synthesis of a PIM kinase inhibitor, its structure makes it an ideal candidate for such applications. A hypothetical synthetic approach towards a PIM-1 inhibitor is outlined below.

Hypothetical Synthesis of a PIM-1 Kinase Inhibitor

A common strategy for the synthesis of pyridine-based kinase inhibitors involves a condensation reaction to form a fused heterocyclic system that can mimic the hinge-binding motif of ATP.

Step 1: Condensation with a β-Ketoester

This compound can be condensed with a suitable β-ketoester, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate, in the presence of a base. This reaction would likely proceed via an initial Michael addition of the amino group, followed by an intramolecular cyclization and elimination of methanethiol to form a substituted pyridopyrimidine core.

Step 2: Further Functionalization

The resulting pyridopyrimidine can then be further functionalized, for example, through nucleophilic substitution of the remaining methylthio group, to introduce additional diversity and optimize binding to the target kinase.

Diagram: Hypothetical Application in PIM-1 Inhibitor Synthesis

Caption: A plausible synthetic route to a PIM-1 kinase inhibitor using this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicology: The toxicological properties of this compound have not been extensively studied. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern offers strategic advantages in the design of complex molecules, particularly in the field of medicinal chemistry. While detailed synthetic protocols and specific applications in the synthesis of named drug candidates are not yet widely disseminated in the public domain, the foundational chemistry of the 2-aminopyridine scaffold, coupled with the growing interest in kinase inhibitors, suggests that this compound will continue to be a compound of significant interest to the research community. This guide has provided a comprehensive overview of its known properties, plausible synthetic routes, and potential applications, and it is hoped that it will serve as a useful resource for scientists working in this exciting area of chemistry.

References

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound , 95% , 73101-79-8 - CookeChem [cookechem.com]

- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

5-Ethoxy-6-methylpyridin-2-amine: A Scaffolding Guide for Modern Drug Discovery

Abstract

The 2-aminopyridine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the untapped research potential of a specific, yet underexplored, derivative: 5-Ethoxy-6-methylpyridin-2-amine . While direct literature on this compound is sparse, its structural features—a hydrogen bond-donating and -accepting 2-amino group, a lipophilic ethoxy substituent, and a strategically placed methyl group—suggest a rich landscape for therapeutic innovation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded framework for investigating its potential across several high-impact therapeutic areas. By synthesizing data from structurally analogous compounds and established drug discovery principles, we will illuminate promising research avenues and provide detailed, actionable experimental workflows to empower the scientific community to unlock the full potential of this versatile molecule.

The 2-Aminopyridine Core: A Foundation of Therapeutic Success

The 2-aminopyridine skeleton is a simple, low molecular weight pharmacophore that has proven to be a remarkably effective starting point for the development of diverse therapeutic agents.[1][3] Its utility stems from several key physicochemical properties:

-

Dual H-Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This arrangement is crucial for anchoring molecules into the active sites of biological targets, particularly the hinge region of protein kinases.[4]

-

Synthetic Tractability: The 2-aminopyridine core is synthetically versatile, allowing for functionalization at various positions of the pyridine ring. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[5][6]

-

Bioisosteric Versatility: It can serve as a bioisostere for other aromatic systems, offering a pathway to navigate existing patent landscapes and improve drug-like properties through "scaffold hopping."[7]

Numerous approved drugs, including the anti-inflammatory agent piroxicam and the antibacterial sulfapyridine, feature the 2-aminopyridine moiety, underscoring its therapeutic relevance.[2]

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of any drug discovery program. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem[8] |

| Molecular Weight | 152.19 g/mol | CookeChem[9] |

| CAS Number | 73101-79-8 | CookeChem[9] |

| Predicted XlogP | 1.2 | PubChem[8] |

| Predicted H-Bond Donors | 1 (from the amino group) | Inferred from structure |

| Predicted H-Bond Acceptors | 3 (pyridine N, amino N, ether O) | Inferred from structure |

The predicted octanol-water partition coefficient (XlogP) of 1.2 suggests a favorable balance between solubility and lipophilicity, a critical parameter for oral bioavailability and cell permeability. The ethoxy group at the 5-position and the methyl group at the 6-position are expected to modulate the electronic and steric profile of the molecule, influencing its binding affinity, selectivity, and metabolic stability compared to the unsubstituted 2-aminopyridine core.

Potential Research Application I: Kinase Inhibition in Oncology

Scientific Rationale:

The 2-aminopyridine scaffold is a well-established hinge-binding motif in a vast number of protein kinase inhibitors.[4][10] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The primary amino group and the pyridine nitrogen of the 2-aminopyridine core can form critical hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.

The substituents on this compound could offer distinct advantages:

-

The 6-methyl group can provide steric hindrance, potentially enhancing selectivity for specific kinases by preventing clashes with larger gatekeeper residues in off-target kinases.

-

The 5-ethoxy group projects into the solvent-exposed region or a hydrophobic sub-pocket of the ATP-binding site. This provides a vector for further chemical modification to improve potency and pharmacokinetic properties.

This scaffold could serve as a starting point for developing inhibitors against kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), ROS1, or ALK.[11][12]

Proposed Experimental Workflow: Screening for Kinase Inhibitory Activity

This workflow outlines a standard, multi-stage process for evaluating the potential of this compound as a kinase inhibitor.

Caption: High-level workflow for kinase inhibitor screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC₅₀) against a target kinase.[13][14]

-

Objective: To quantify the potency of this compound in inhibiting a specific protein kinase.

-

Materials:

-

Recombinant human kinase enzyme.

-

Biotinylated substrate peptide.

-

Europium-labeled anti-phospho-substrate antibody.

-

Allophycocyanin (APC)-labeled streptavidin.

-

ATP and MgCl₂.

-

Assay buffer (e.g., HEPES-based buffer with BSA and DTT).

-

384-well low-volume assay plates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, followed by a further dilution in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of the kinase and biotinylated substrate mixture in assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration for the specific kinase).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET reader, measuring emissions at 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value using non-linear regression.

-

Potential Research Application II: Central Nervous System (CNS) Agents

Scientific Rationale:

The aminopyridine scaffold is present in compounds that act on the central nervous system.[15] For instance, 4-aminopyridine is used to treat certain neuromuscular disorders by blocking potassium channels.[15] The ability of a small molecule to cross the blood-brain barrier (BBB) is paramount for CNS activity. Physicochemical properties such as low molecular weight (<400 Da), a limited number of rotatable bonds, and a moderate lipophilicity (logP 1-3) are generally favorable for BBB penetration.[16][17]

This compound aligns well with these guidelines (MW ≈ 152 Da, predicted XlogP ≈ 1.2). Its structure could serve as a starting point for developing novel agents for neurological disorders. For example, derivatives could be designed as neuronal nitric oxide synthase (nNOS) inhibitors, a target for various neurodegenerative diseases.[16][18]

Proposed Experimental Workflow: Assessing CNS Penetration Potential

Evaluating the potential of a compound to act on the CNS requires a tiered approach, from in silico prediction to in vivo validation.

Caption: Tiered workflow for evaluating CNS drug potential.

Detailed Protocol: MDCK-MDR1 Bidirectional Transport Assay

This in vitro assay assesses if a compound is a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the BBB.[17][19]

-

Objective: To determine the efflux ratio of this compound and predict its potential for active efflux from the brain.

-

Materials:

-

MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells overexpressing human P-gp).

-

Transwell® inserts (e.g., 24-well format).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound (this compound) and control compounds (e.g., Digoxin as a P-gp substrate, Propranolol as a high permeability control).

-

LC-MS/MS system for quantification.

-

-

Procedure:

-

Seed MDCK-MDR1 cells onto Transwell® inserts and culture until a confluent, polarized monolayer is formed (typically 4-7 days). Verify monolayer integrity (TEER measurement).

-

Prepare dosing solutions of the test compound (e.g., at 1-10 µM) in transport buffer.

-

Apical-to-Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Basolateral-to-Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 60 and 120 minutes), take samples from the receiver chamber. Also, take a sample from the donor chamber at the end of the experiment.

-

Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

-